An In-depth Technical Guide to 2-Ethylhexyl Decanoate: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Ethylhexyl Decanoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Ethylhexyl decanoate, a versatile ester with significant applications in the cosmetic, personal care, and industrial sectors. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its synthesis, and its functional roles, underpinned by scientific principles and field-proven insights.
Molecular Architecture and Core Chemical Identity
2-Ethylhexyl decanoate is the ester resulting from the formal condensation of decanoic acid and 2-ethylhexanol. Its chemical identity is crucial for understanding its physical behavior and functional properties.
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IUPAC Name: 2-ethylhexyl decanoate[1]
The structure of 2-Ethylhexyl decanoate is characterized by a ten-carbon straight-chain carboxylic acid (decanoic acid) and a branched eight-carbon alcohol (2-ethylhexanol). This branching in the alcohol moiety is a key determinant of its physical properties and performance in various formulations.
Caption: Chemical structure of 2-Ethylhexyl decanoate.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of 2-Ethylhexyl decanoate dictate its behavior in formulations, influencing factors such as texture, spreadability, and stability.
| Property | Value | Source |
| Boiling Point | 325-329 °C | [3] |
| Density | 0.863 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP (Octanol/Water Partition Coefficient) | 7.762 (Estimated) | [3] |
| SMILES | CCCCCCCCCC(=O)OCC(CC)CCCC | [1][4] |
| InChI | InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | [1][4] |
| InChIKey | XEYIWOWYMLEPSD-UHFFFAOYSA-N | [1] |
The high LogP value indicates its lipophilic (oil-loving) nature, making it highly soluble in oils and fats and poorly soluble in water. This is a critical property for its function as an emollient and solvent in non-aqueous or emulsion-based systems.
Synthesis of 2-Ethylhexyl Decanoate: An Experimental Protocol
The industrial synthesis of 2-Ethylhexyl decanoate is typically achieved through the direct esterification of decanoic acid with 2-ethylhexanol. This reaction is an equilibrium process and is generally catalyzed by an acid. To drive the reaction towards the product side, the removal of water is essential.
Reaction: Decanoic Acid + 2-Ethylhexanol ⇌ 2-Ethylhexyl Decanoate + Water
A general laboratory-scale protocol for the synthesis is outlined below. This protocol is a self-validating system as the progress and purity can be monitored at various stages.
Experimental Protocol: Synthesis of 2-Ethylhexyl Decanoate
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Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, charge equimolar amounts of decanoic acid and 2-ethylhexanol.
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Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene (typically 20-30% of the total reactant volume). Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.5-1% by weight of the reactants).
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Reaction Execution: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
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Monitoring Reaction Progress: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value drops to a predetermined low level.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Neutralize the acid catalyst by washing the mixture with a dilute aqueous solution of a base, such as sodium bicarbonate, followed by washing with water until the aqueous layer is neutral.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate.
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Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.
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For higher purity, the crude product can be purified by vacuum distillation.
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Caption: Experimental workflow for the synthesis of 2-Ethylhexyl decanoate.
Applications in Scientific and Industrial Contexts
The unique combination of a long, straight alkyl chain and a branched alcohol moiety gives 2-Ethylhexyl decanoate desirable properties for various applications.
Cosmetic and Personal Care Formulations
In the cosmetics industry, 2-Ethylhexyl decanoate is primarily used as a skin conditioning agent and emollient .[3] Its functions include:
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Emolliency: The branched 2-ethylhexyl group prevents the molecule from solidifying at room temperature, resulting in a liquid ester that spreads easily on the skin. This provides a lubricating, non-greasy feel, improving the texture of creams and lotions.
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Solvent: Its lipophilic nature allows it to act as a solvent for other oil-soluble ingredients in a formulation, such as active ingredients, UV filters, and fragrances.
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Hair Conditioning: In hair care products, it can help to improve combability and impart a soft, silky feel to the hair.[3]
The causality behind its effectiveness lies in its molecular structure. The long decanoate chain provides substantivity to the skin and hair, while the branched ethylhexyl group disrupts close packing of the molecules, leading to a lower viscosity and a lighter feel compared to straight-chain esters of similar molecular weight.
Industrial Applications
Beyond cosmetics, 2-Ethylhexyl decanoate and similar esters find use as:
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Lubricants and Metalworking Fluids: The good thermal stability and low volatility of long-chain esters make them suitable for use as base oils or additives in lubricants and metalworking fluids. The branched structure contributes to a low pour point.
Safety and Toxicological Profile
For any ingredient intended for topical application, a thorough understanding of its safety profile is paramount.
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Skin Irritation and Sensitization: Studies on fatty acid C8-C16, 2-ethylhexyl esters, a group that includes 2-Ethylhexyl decanoate, have shown that they do not induce skin irritation in human volunteers, even at high concentrations.[5] Available data also suggest that these esters are not anticipated to be skin sensitizers.[5]
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Eye Irritation: Related 2-ethylhexyl esters have been shown to cause slight, reversible eye irritation in animal studies, but the effects are generally not sufficient to warrant a hazard classification.[5]
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Repeated Dose Toxicity: A 28-day repeated oral dose toxicity study on a similar ester, 2-ethylhexyl stearate, showed no clinical signs of toxicity in rats.[5]
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Hydrolysis and Metabolism: In the body, 2-ethylhexyl esters are expected to hydrolyze to 2-ethylhexanol and the corresponding fatty acid.[6] The safety profiles of these hydrolysis products are therefore relevant. 2-Ethylhexanol itself has been studied and is considered to have low acute toxicity.[7] However, some studies have linked high doses of certain 2-ethylhexyl-containing compounds to effects in animal studies, though the relevance to typical cosmetic use is low.[8]
Overall, under the current practices of use in cosmetic formulations, 2-Ethylhexyl decanoate is considered to have a favorable safety profile.
Environmental Fate
The environmental impact of widely used chemicals is a critical consideration.
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Biodegradability: Esters of fatty acids are generally expected to be biodegradable. The hydrolysis of 2-Ethylhexyl decanoate would yield decanoic acid, a naturally occurring fatty acid, and 2-ethylhexanol. 2-Ethylhexanol is readily biodegradable.[9]
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Bioaccumulation: With a high LogP, there is a potential for bioaccumulation. However, its expected rapid biodegradation would mitigate this risk.
Conclusion
2-Ethylhexyl decanoate is a well-characterized ester with a favorable combination of physicochemical properties that make it a valuable ingredient in a range of applications, most notably in the cosmetic and personal care industry. Its branched-chain structure is key to its desirable sensory profile as an emollient. Supported by a strong safety record for topical use, it remains a scientifically sound choice for formulators seeking to create effective and aesthetically pleasing products. Further research into novel applications, particularly in the realm of drug delivery systems, could leverage its solvent properties and skin compatibility.
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Chemical Properties of Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5) . Cheméo. [Link]
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Selected 2-ethylhexyl esters: Human health tier II assessment . Australian Government Department of Health. [Link]
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2-ethylhexyl decanoate (C18H36O2) . PubChemLite. [Link]
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Waxy esters of 2-ethylhexanol: Human health tier III assessment . Australian Government Department of Health. [Link]
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Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice . PubMed. [Link]
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2-Ethylhexanol . Wikipedia. [Link]
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